Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
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Overview
Description
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate has been utilized in the synthesis of potential anticancer agents. Research involving the hydrolysis and catalytic hydrogenation of this compound led to derivatives with significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Synthesis of Functionalized Derivatives This compound is instrumental in synthesizing functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. Such synthesis involves reactions with various halo ketones and alpha-halo ketones (Arrault et al., 2002).
Antimicrobial Agent Development The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via one-pot reactions has been explored. Derivatives of this compound demonstrated significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).
Synthesis of Antibacterial Compounds this compound has been used in synthesizing 1,4-dihydro-4-oxopyridinecarboxylic acids with antibacterial properties. This process included the synthesis of various naphthyridine derivatives showing promising antibacterial activity (Hirose et al., 1982).
Herbicide Metabolism Study This compound has been involved in the study of the metabolism of certain herbicides in rats, specifically examining the biotransformation pathways and metabolites formed in this process (Crayford & Hutson, 1972).
Synthesis of Naphthyridines Research on naphthyridines has involved the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, which are derivatives of this compound. These compounds were synthesized in a one-step reaction from various pyridine dicarboxylates (Balogh et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUDFWPROPPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491708 |
Source
|
Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-41-9 |
Source
|
Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.